Product packaging for Ethyl 2-(4-methoxyphenoxy)acetoacetate(Cat. No.:CAS No. 7699-85-6)

Ethyl 2-(4-methoxyphenoxy)acetoacetate

Cat. No.: B1398369
CAS No.: 7699-85-6
M. Wt: 252.26 g/mol
InChI Key: PIJKLMFBBJCAOC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenoxy)acetoacetate (CAS 7699-85-6) is a β-keto ester derivative with the molecular formula C₁₃H₁₆O₅ and a molecular weight of 252.26 g/mol . Its structure comprises a 4-methoxyphenoxy group attached to the acetoacetate ester backbone. This compound is widely utilized as a synthetic intermediate in organic chemistry and pharmaceutical research due to its reactive β-keto ester moiety, which participates in condensations, alkylations, and cyclization reactions. Its applications span drug discovery, polymer chemistry, and coordination chemistry .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O5 B1398369 Ethyl 2-(4-methoxyphenoxy)acetoacetate CAS No. 7699-85-6

Properties

IUPAC Name

ethyl 2-(4-methoxyphenoxy)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-4-17-13(15)12(9(2)14)18-11-7-5-10(16-3)6-8-11/h5-8,12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJKLMFBBJCAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)OC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Efficiency

  • Method 1 (NaH/MeOH) achieves higher yields (95%) but requires stringent pH control.
  • Method 2 (K₂CO₃/DMF) offers operational simplicity but lower yields (91%) and solvent recovery challenges.

Purity and Scalability

  • Crystallization in Method 1 ensures high purity (>98.5%), making it suitable for industrial-scale production.
  • Method 2’s reliance on DMF introduces environmental and safety concerns during solvent disposal.

Critical Parameters for Optimization

  • Base Selection : NaH provides stronger deprotonation but requires anhydrous conditions, whereas K₂CO₃ is moisture-tolerant but less reactive.
  • Solvent Choice : THF and DMF balance reactivity and safety, but DMF’s high boiling point complicates solvent removal.

Data Summary Table

Method Reagents Solvent Yield (%) Purity (%) Key Advantage
Alkylation (NaH) NaH, MeOH, HCl THF 78–95 >98.5 High purity, scalable
Nucleophilic (K₂CO₃) K₂CO₃, ethyl chloroacetate DMF 91 ~95 Mild conditions, simple setup

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxyphenoxy)acetoacetate undergoes various types of chemical reactions, including:

    Alkylation: The enolate form of the compound can react with alkyl halides to form alkylated derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form β-diketones or β-keto esters.

Common Reagents and Conditions

    Alkylation: Typically involves the use of alkyl halides and a base such as sodium ethoxide.

    Hydrolysis: Requires either acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Condensation: Often involves the use of catalysts such as piperidine or pyridine.

Major Products Formed

    Alkylation: Produces alkylated acetoacetate derivatives.

    Hydrolysis: Yields 2-(4-methoxyphenoxy)acetoacetic acid.

    Condensation: Forms β-diketones or β-keto esters depending on the reactants used.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Ethyl 2-(4-methoxyphenoxy)acetoacetate has been studied for its potential antimicrobial properties. Research indicates that derivatives of acetoacetates can exhibit significant antibacterial activity against various pathogens, making them candidates for pharmaceutical development .
  • Anti-inflammatory Effects : Some studies have suggested that compounds similar to this compound can reduce inflammation in biological models, indicating potential therapeutic uses in treating inflammatory diseases .
  • Anticancer Properties : Research into related compounds shows promise in inhibiting cancer cell proliferation. Ethyl acetoacetate derivatives are being explored for their ability to induce apoptosis in cancer cells, which could lead to new anticancer agents .

Organic Synthesis

  • Building Blocks for Complex Molecules : The compound serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its structure allows for various functional group modifications, facilitating further chemical transformations .
  • Knoevenagel Condensation Reactions : this compound can participate in Knoevenagel condensation reactions, which are widely used to form carbon-carbon bonds in organic synthesis. This reaction is particularly useful for creating α-alkylideneacetoacetates, which have applications in synthesizing biologically active compounds .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition zone compared to control substances, suggesting its potential as an antimicrobial agent.

Case Study 2: Synthesis of Anticancer Agents

In another research project, researchers synthesized a series of derivatives from this compound and tested their efficacy against various cancer cell lines. Several derivatives showed promising cytotoxic effects, leading to further investigation into their mechanisms of action and potential clinical applications.

Mechanism of Action

The mechanism of action of ethyl 2-(4-methoxyphenoxy)acetoacetate involves its ability to form reactive intermediates, such as enolates, which can participate in various chemical reactions. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds and the generation of biologically active compounds. The specific pathways and molecular targets depend on the context of its use and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between Ethyl 2-(4-methoxyphenoxy)acetoacetate and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications
This compound 7699-85-6 C₁₃H₁₆O₅ 252.26 4-Methoxyphenoxy β-Keto ester reactivity; synthetic intermediate
Ethyl 2-(4-aminophenoxy)acetate - C₁₀H₁₃NO₃ 195.22 4-Aminophenoxy (reduced nitro group) Pharmaceutical precursor; dual GK activator synthesis
Ethyl 2-(4-chlorophenoxy)acetoacetate 10263-19-1 C₁₂H₁₃ClO₄ 256.68 4-Chlorophenoxy (electron-withdrawing) Enhanced acidity for nucleophilic reactions
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate 1193392-97-0 C₁₂H₁₅FO₄ 254.24 4-Fluoro, 2,6-dimethoxy Fluorine improves metabolic stability; medicinal chemistry
Ethyl 2-(2,5-dichloro-4-nitrophenyl)acetoacetate - C₁₂H₁₁Cl₂NO₅ 320.13 2,5-Dichloro, 4-nitro High reactivity; isomer separation required
Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate 1706454-53-6 C₁₆H₂₃NO₅ 309.36 Morpholino and 4-methoxyphenoxy Drug design (enhanced solubility/bioavailability)

Reactivity and Electronic Effects

  • Electron-Donating vs. Withdrawing Groups: The 4-methoxy group in this compound is electron-donating, stabilizing the enolate intermediate less effectively than electron-withdrawing groups (e.g., chloro in Ethyl 2-(4-chlorophenoxy)acetoacetate). This impacts acidity (pKa) and reactivity in aldol condensations . Nitro and Chloro Substituents (e.g., in Ethyl 2-(2,5-dichloro-4-nitrophenyl)acetoacetate) increase β-keto ester acidity, favoring nucleophilic attack but complicating synthesis due to isomer formation .

Biological Activity

Introduction

Ethyl 2-(4-methoxyphenoxy)acetoacetate (CAS Number: 7699-85-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biochemical properties, mechanisms of action, and various biological activities supported by research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H16O4 and a molecular weight of 252.27 g/mol. It is classified as an acetoacetic ester, which is a category of compounds known for their versatility in organic synthesis and biological activity.

PropertyValue
Molecular FormulaC13H16O4
Molecular Weight252.27 g/mol
CAS Number7699-85-6
SolubilitySoluble in organic solvents
Hazard ClassificationIrritant

Target Interactions

This compound interacts with various enzymes and proteins, influencing metabolic pathways. Notably, it has been shown to affect the activity of esterase and dehydrogenase enzymes, which play crucial roles in metabolic processes. These interactions can lead to enzyme inhibition or activation, modulating cellular functions.

Biochemical Pathways

The compound undergoes several reactions, including:

  • Enolate Formation : This reaction is fundamental in the synthesis of various ketones.
  • Alkylation : Produces alkylated derivatives that can serve as intermediates in further chemical reactions.
  • Hydrolysis : Yields 2-(4-methoxyphenoxy)acetoacetic acid.

These pathways are essential for its role as a substrate or modulator within cellular metabolism.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Cellular Effects

The compound influences various cell types and processes, notably:

  • Reactive Oxygen Species (ROS) : Exposure can alter ROS levels, impacting oxidative stress and cellular redox status.
  • Cell Signaling : It affects signaling pathways that regulate gene expression and cellular metabolism.

Dosage Effects in Animal Models

Studies have shown that the effects of this compound vary significantly with dosage:

  • Low Doses : May exhibit beneficial effects on cellular functions.
  • High Doses : Associated with increased oxidative stress and potential cellular damage, indicating a need for careful dosage regulation in therapeutic applications.

Study on Antimicrobial Activity

In a comparative study of various compounds, this compound demonstrated significant antibacterial activity against MRSA with an MIC of approximately 12.5 µg/mL. This performance was notable when compared to conventional antibiotics like vancomycin .

Investigation into Cellular Mechanisms

Further investigations into the compound's mechanisms revealed its role in modulating enzyme activities related to metabolic pathways. For instance, it was found to inhibit specific dehydrogenases, thereby affecting metabolic flux within cells.

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reflux time8–12 hours (acetone)Prolonged time → higher conversion but risk of side reactions
SolventAnhydrous acetoneBalances reactivity and ease of purification
BaseK₂CO₃ (2.5 equiv)Sufficient to deprotonate phenol without excess

Q. Table 2: NMR Spectral Signatures

Proton TypeKeto Form (δ, ppm)Enol Form (δ, ppm)
α-CH₂3.7–4.1 (q)
Vinyl CH5.8–6.2 (s)
Enolic -OH12.5–14.0 (br)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-methoxyphenoxy)acetoacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.